![molecular formula C23H18N2O3 B5035962 N-(4-methoxyphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5035962.png)
N-(4-methoxyphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
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Description
“N-(4-methoxyphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide” is a complex organic compound that contains an indole and a phenyl ring, both of which are common structures in many biologically active compounds .
Molecular Structure Analysis
The compound contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a phenyl ring attached to the indole ring. The presence of these rings may contribute to the compound’s potential biological activity .Chemical Reactions Analysis
Indole compounds are known to undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its molecular weight, the presence of functional groups, and the nature of its chemical bonds .Future Directions
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-28-17-13-11-16(12-14-17)24-23(27)22(26)20-18-9-5-6-10-19(18)25-21(20)15-7-3-2-4-8-15/h2-14,25H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGDTVNICNSRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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